5-Hydroxy-2-methylnicotinonitrile
Description
5-Hydroxy-2-methylnicotinonitrile is a pyridine derivative characterized by a hydroxyl (-OH) group at the 5-position, a methyl (-CH₃) group at the 2-position, and a nitrile (-CN) substituent at the 3-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. Its reactivity is influenced by the electron-withdrawing nitrile group and the steric effects of the methyl substituent, which modulate its solubility, stability, and binding affinity in biological systems .
Properties
CAS No. |
1346544-17-9 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5-hydroxy-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-6(3-8)2-7(10)4-9-5/h2,4,10H,1H3 |
InChI Key |
HRDIZYWSBWXPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylnicotinonitrile typically involves the functionalization of nicotinonitrile derivatives. One common method is the hydroxylation of 2-methylnicotinonitrile using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-2-methylnicotinonitrile.
Reduction: Formation of 5-hydroxy-2-methylaminonicotinonitrile.
Substitution: Formation of 5-alkoxy-2-methylnicotinonitrile.
Scientific Research Applications
5-Hydroxy-2-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of nicotinonitrile derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of 5-Hydroxy-2-methylnicotinonitrile with key analogs:
Table 1: Key Structural Analogs and Their Properties
Physicochemical and Reactivity Comparisons
Solubility and Polarity: The hydroxyl group in this compound increases its polarity compared to non-hydroxylated analogs like 2-Methoxy-5-methylnicotinonitrile. However, methoxy derivatives exhibit higher lipophilicity, making them more membrane-permeable . Chlorinated analogs (e.g., 5-Chloro-2-hydroxynicotinonitrile) show reduced solubility in aqueous media due to the hydrophobic chlorine atom but demonstrate higher reactivity in nucleophilic substitution reactions .
The acetyl and arylthio groups in 5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile enhance π-π stacking and hydrophobic interactions, making it suitable for targeting protein pockets in drug discovery .
Biological Activity: Hydroxyl and nitrile groups in this compound facilitate hydrogen bonding with biological targets, a feature shared with 5-Hydroxyflunixin (a related anti-inflammatory agent) . Methoxy and chloro substituents in analogs like 2-Methoxy-5-methylnicotinonitrile and 5-Chloro-2-hydroxynicotinonitrile may confer resistance to metabolic degradation, extending their half-life in vivo .
Notes
Limitations of Current Data : Direct comparative studies on pharmacokinetics or toxicity profiles are scarce. Most evidence is derived from structural analyses or isolated biological assays .
Synthetic Challenges : Substituent positioning (e.g., 2-hydroxy vs. 5-hydroxy) significantly impacts synthetic routes and yields, necessitating tailored optimization .
Future Directions : Computational modeling (e.g., molecular docking) could elucidate substituent effects on target binding, as suggested in preliminary studies .
Biological Activity
5-Hydroxy-2-methylnicotinonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 134.14 g/mol. Its structure features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a pyridine ring, which contributes to its unique biological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against certain bacterial strains. This activity is particularly relevant in the context of developing new antimicrobial agents.
- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in combating oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals in the body.
- Cell Growth Inhibition : In vitro studies have demonstrated that this compound can inhibit cell growth at concentrations as low as 30 μg/mL, indicating its potential as an anticancer agent. The IC50 value for specific cancer cell lines has been reported, suggesting effective dosage ranges for therapeutic applications .
Synthesis Methods
Various methods have been developed for synthesizing this compound, often focusing on optimizing yield and purity. The choice of synthetic route typically depends on the availability of starting materials and desired outcomes in terms of chemical properties and biological activity.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound. A summary of notable findings includes:
The mechanisms underlying the biological activities of this compound are still being investigated. Interaction studies with various biological targets are crucial for understanding how this compound exerts its effects. These studies may involve examining its binding affinities and the subsequent biological pathways activated or inhibited by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
